molecular formula C27H27ClN2 B577255 Naphthalene green CAS No. 13158-69-5

Naphthalene green

Cat. No.: B577255
CAS No.: 13158-69-5
M. Wt: 414.977
InChI Key: WQKHVLOAWKJNKP-UHFFFAOYSA-M
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Description

Naphthalene green is a synthetic dye derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This compound is known for its vibrant green color and is used in various applications, including textiles, inks, and biological staining.

Mechanism of Action

Target of Action

Naphthalene, a polycyclic aromatic hydrocarbon, has been found to interact with various targets in the environment. It has been observed to significantly enhance the biodegradation of phenanthrene by Pseudomonas sp. SL-6 . The primary targets of naphthalene are the enzymes involved in the catabolism of polycyclic aromatic hydrocarbons (PAHs), transporters, and electron transfer carriers .

Mode of Action

Naphthalene interacts with its targets through various mechanisms. In the process of enhancing the biodegradation of phenanthrene, the regulator NahR, activated by salicylate (an intermediate of naphthalene biodegradation), up-regulates degradation enzymes (NahABCDE and SalABCDEFGH), which enhances the biodegradation of phenanthrene and accumulation of toxic intermediate–1-hydroxy-2-naphthoic acid (1H2Na) .

Biochemical Pathways

Naphthalene affects several biochemical pathways. The up-regulated proteins mainly concentrated in PAH catabolism, Transporters, and Electron transfer carriers . The up-regulation of cytochrome C promotes the above process running smoothly .

Result of Action

The action of naphthalene results in various molecular and cellular effects. For instance, naphthalene exposure triggers the onset of oxidative stress as evidenced by the destruction of the antioxidant enzyme system . The lipid peroxidation and DNA oxidative damage levels induced by naphthalene were found to be significant .

Action Environment

The action of naphthalene is influenced by various environmental factors. Naphthalene is frequently detected in PAH-contaminated soil, and its residues may pose an eco-toxicological threat to soil organisms . The toxic effects of naphthalene are closely tied to phenolic and quinone metabolites in biological metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene green is typically synthesized through a series of chemical reactions starting from naphthalene. The process involves sulfonation, nitration, and subsequent reduction and coupling reactions. The sulfonation of naphthalene produces naphthalene sulfonic acid, which is then nitrated to form nitronaphthalene sulfonic acid. This intermediate is reduced to form aminonaphthalene sulfonic acid, which is then coupled with a diazonium salt to produce the final green dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and nitration processes, followed by reduction and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures and pressures are common in industrial production to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Naphthalene green undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form naphthylamines.

    Substitution: this compound can undergo electrophilic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while sulfonation requires sulfuric acid.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthylamines.

    Substitution: Halogenated or sulfonated naphthalene derivatives.

Scientific Research Applications

Naphthalene green has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other organic compounds.

    Biology: Employed as a staining agent for biological tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and inks.

Comparison with Similar Compounds

Naphthalene green is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    Naphthol green B: Another green dye derived from naphthalene, used in similar applications.

    Malachite green: A triphenylmethane dye with a different chemical structure but similar applications in staining and dyeing.

    Brilliant green: Another triphenylmethane dye used in biological staining and as an antiseptic.

This compound stands out due to its specific synthesis route and the unique properties it imparts to the materials it is used with.

Biological Activity

Naphthalene green, a synthetic dye derived from naphthalene, has garnered attention for its biological activities, particularly in the context of environmental and health implications. This article explores various aspects of this compound's biological activity, including its effects on aquatic organisms, potential toxicity in mammals, and its role in environmental pollution.

Overview of this compound

This compound is primarily used as a dye in various industrial applications, including textiles and plastics. Its chemical structure is based on naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) known for its persistence in the environment and potential toxicity. Understanding the biological activity of this compound is crucial due to its widespread use and potential environmental impact.

1. Toxicity to Aquatic Organisms

Research indicates that this compound can significantly affect aquatic life. A study on the marine bivalve Perna viridis demonstrated that exposure to naphthalene resulted in oxidative stress and alterations in enzyme activities, such as cytochrome c reductase and glutathione S-transferase (GST) .

  • Key Findings :
    • Cytochrome c Reductase Activity : Increased up to fourfold in digestive glands after exposure to high concentrations of naphthalene.
    • GST Activity : Induced significantly after prolonged exposure, indicating a detoxification response but ineffective at preventing DNA damage.

Table 1: Correlation Matrix for Measured Parameters in Perna viridis

ParameterDigestive GlandGill
Cytochrome c ReductaseIncreasedIncreased
GST ActivityInducedInduced
ROS LevelsElevatedElevated
Lipid Peroxidation (LPO)CorrelatedCorrelated

2. Health Effects in Mammals

Naphthalene exposure has been linked to various health issues in mammals, including hemolytic anemia and respiratory tract damage. Studies have shown that inhalation or dermal exposure can lead to significant health risks .

  • Case Studies :
    • In animal models, naphthalene caused inflammation and hyperplasia of the nasal epithelium, indicating potential carcinogenic effects.
    • Human case studies have reported respiratory distress following exposure to naphthalene-containing products.

Environmental Impact

This compound contributes to environmental pollution primarily through industrial discharges and atmospheric emissions. Its persistence can lead to bioaccumulation in aquatic systems, affecting food webs and biodiversity. The degradation of naphthalene compounds in the environment is mediated by microbial communities, which can metabolize these compounds but may also produce toxic byproducts .

Properties

IUPAC Name

[4-[[4-[4-(dimethylamino)phenyl]naphthalen-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N2.ClH/c1-28(2)23-14-9-20(10-15-23)19-22-13-18-26(27-8-6-5-7-25(22)27)21-11-16-24(17-12-21)29(3)4;/h5-19H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKHVLOAWKJNKP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=C4C=CC(=[N+](C)C)C=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the nature of the interaction between Naphthalene Green VS and tannic acid?

A1: The research demonstrates that this compound VS, an acid dye, forms a 1:1 complex with tannic acid []. This suggests a specific interaction occurs between these two molecules.

Q2: What is the primary driving force for complex formation between this compound VS and tannic acid?

A2: While the study doesn't explicitly investigate the binding mechanism, it suggests that hydrogen bonding plays a crucial role in complex formation. This suggestion is based on the ΔH° (enthalpy change) values obtained for the interaction [].

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